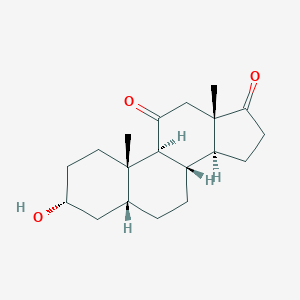

3-alpha-Hydroxy-5-beta-androstane-11,17-dione

描述

Significance within the Steroid Metabolome

The steroid metabolome represents the complete set of steroids and their metabolites in a biological system. Within this intricate network, 11-ketoetiocholanolone holds a key position as a terminal metabolite in several important pathways. uniroma1.itresearchgate.net It is primarily known as a downstream product of 11-oxygenated androgens and the glucocorticoid cortisone (B1669442). uniroma1.itbirmingham.ac.uk

Recent research has highlighted the importance of 11-oxygenated androgens, such as 11-ketotestosterone (B164220), which are derived from the adrenal androgen precursor 11β-hydroxyandrostenedione. uniroma1.itbirmingham.ac.uk The inactivation of 11-ketotestosterone is predominantly driven by a 5β-reduction process, leading to the formation of 11-ketoetiocholanolone. uniroma1.itresearchgate.netbirmingham.ac.uk This makes the measurement of 11-ketoetiocholanolone a valuable tool for assessing the activity of this particular androgen pathway.

Furthermore, the analysis of the steroid metabolome, including compounds like 11-ketoetiocholanolone, is crucial for understanding various physiological and pathological conditions. oup.commdpi.com Alterations in the levels of 11-ketoetiocholanolone and other steroid metabolites can serve as biomarkers for certain health issues. For instance, elevated concentrations of 11-ketoetiocholanolone have been observed in patients with uterine leiomyomas. hmdb.ca Additionally, it has been identified as a potential biomarker in the context of diabetic cardiomyopathy. researchgate.net The study of urinary steroid profiles, which includes 11-ketoetiocholanolone, is also instrumental in investigating lower urinary tract function in postmenopausal women. hmdb.ca

The role of 11-ketoetiocholanolone as a metabolite is summarized in the table below:

| Precursor Steroid | Metabolic Process | Resulting Metabolite |

| 11-Ketotestosterone | 5β-reduction | 11-Ketoetiocholanolone |

| Cortisone | Metabolism | 11-Ketoetiocholanolone |

It is important to note that because 11-ketoetiocholanolone is a metabolite of both 11-ketotestosterone and cortisone, another metabolite, 11-ketoandrosterone (B135574), is considered a more specific marker for the production of 11-ketotestosterone. uniroma1.itnih.gov

Historical Context of its Identification in Metabolic Pathways

The identification of 11-ketoetiocholanolone is intrinsically linked to the broader history of steroid research and the elucidation of adrenal steroid metabolism. The androgen precursor 11β-hydroxyandrostenedione was first identified as being of adrenal origin in 1953 and was established as a major adrenal metabolite in 1955. mdpi.com This discovery laid the groundwork for understanding the pathways leading to 11-oxygenated androgens and their metabolites.

Early studies into the metabolism of various steroids began to reveal the existence of numerous urinary metabolites. Research on the metabolism of 17α-hydroxyprogesterone, particularly in the context of congenital adrenal hyperplasia, led to the identification of several urinary steroid metabolites, including 11-ketoetiocholanolone. oup.com This early work demonstrated that 17α-hydroxyprogesterone could be metabolized into C19 compounds, which include 11-ketoetiocholanolone. oup.com

The development of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), has been pivotal in the comprehensive profiling of the urinary steroid metabolome. mdpi.comnih.gov These technological advancements have allowed for the precise identification and quantification of numerous steroid metabolites, including 11-ketoetiocholanolone, and have been instrumental in mapping their positions within complex steroidogenic pathways. oup.com This has solidified the understanding of 11-ketoetiocholanolone as a significant metabolite in both normal and pathological steroid metabolism.

More recent investigations have further clarified the specific enzymatic reactions involved in the formation of 11-ketoetiocholanolone. For example, studies have demonstrated that the enzyme AKR1D1 efficiently catalyzes the 5β-reduction of 11-ketotestosterone, committing it to a pathway that terminates in 11-ketoetiocholanolone. uniroma1.itresearchgate.net This level of detail has been crucial for understanding its role as a biomarker and its significance in various clinical contexts.

Structure

2D Structure

属性

IUPAC Name |

3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNYGQONJQTULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90995037 | |

| Record name | 3-Hydroxyandrostane-11,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739-27-5 | |

| Record name | 11-Ketoetiocholanolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyandrostane-11,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 11 Ketoetiocholanolone

Precursors and Derivation Pathways

The presence and concentration of 11-Ketoetiocholanolone in biological samples are direct consequences of the metabolic breakdown of other steroid compounds. Understanding these precursor pathways is crucial for interpreting its physiological significance.

Origin from Cortisol Metabolism

A primary source of 11-Ketoetiocholanolone is the metabolism of cortisol, a principal glucocorticoid hormone. caymanchem.commedchemexpress.commedchemexpress.com The metabolic cascade begins with the conversion of cortisol to cortisone (B1669442). caymanchem.com This inactive form then undergoes further transformations, leading to the eventual production of 11-Ketoetiocholanolone. caymanchem.comnih.gov This pathway underscores the role of 11-Ketoetiocholanolone as a downstream indicator of cortisol production and breakdown. medchemexpress.commedchemexpress.com Fecal levels of 11-ketoetiocholanolone are often used as a marker to assess adrenocortical activity and stress in various species. caymanchem.comresearchgate.netnih.gov

Derivation from 11-Ketotestosterone (B164220) Metabolism

11-Ketoetiocholanolone is also a significant metabolite of 11-ketotestosterone, a potent androgen. caymanchem.comox.ac.uk The metabolic inactivation of 11-ketotestosterone is predominantly driven by a 5β-reduction process, which ultimately leads to the formation of 11-ketoetiocholanolone. ox.ac.ukuniroma1.itresearchgate.net This pathway is distinct from the 5α-reduction pathway that produces 11-ketoandrosterone (B135574). ox.ac.uk Therefore, the measurement of 11-ketoetiocholanolone can provide insights into the metabolic fate of 11-ketotestosterone.

Role as a Cortisone Metabolite

As an intermediate in the breakdown of cortisol, cortisone serves as a direct precursor to 11-Ketoetiocholanolone. caymanchem.comnih.gov The metabolic conversion of cortisone commits it to a pathway that results in the formation of 11-ketoetiocholanolone. uniroma1.it This shared metabolic endpoint with 11-ketotestosterone means that urinary levels of 11-ketoetiocholanolone reflect contributions from both glucocorticoid and androgen metabolism. ox.ac.ukresearchgate.netnih.gov

Formation from Cholesterol in vivo

All steroid hormones, including the precursors to 11-Ketoetiocholanolone, are ultimately derived from cholesterol. oup.comnih.govnih.gov The biosynthesis of steroid hormones is a complex process initiated by the conversion of cholesterol to pregnenolone (B344588) within the mitochondria. nih.govslideshare.netoup.com This foundational step, catalyzed by the enzyme CYP11A1, is the rate-limiting stage in steroidogenesis. nih.gov From pregnenolone, a series of enzymatic reactions in the adrenal glands and other steroidogenic tissues produce cortisol and androgens, which are then metabolized to compounds like 11-Ketoetiocholanolone. nih.govbham.ac.uk Studies have demonstrated that exogenous cholesterol is a precursor to adrenal steroid metabolites, including 11-ketoetiocholanolone, in vivo. oup.com

Inclusion within 11,17-Dioxoandrostanes

11-Ketoetiocholanolone belongs to a group of cortisol metabolites known as 11,17-dioxoandrostanes (11,17-DOA). nih.gov This classification is based on its chemical structure, which features ketone groups at both the 11th and 17th carbon positions of the androstane (B1237026) skeleton. The determination of 11,17-DOA levels, often using antibodies that recognize 11-ketoetiocholanolone, is a common method for assessing cortisol production in various animal species. nih.gov

Enzymatic Transformations and Catalysis

The biosynthesis and metabolism of 11-Ketoetiocholanolone are governed by a series of specific enzymatic reactions. These enzymes, acting as biological catalysts, are crucial for the conversion of precursor molecules into their final metabolic products.

The conversion of cortisol to cortisone, a key initial step, is mediated by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) . nih.govfrontiersin.orgresearchgate.net Conversely, the reactivation of cortisone to cortisol is primarily catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) . researchgate.netoup.comfrontiersin.org

In the metabolism of 11-ketotestosterone, the enzyme AKR1D1 (aldo-keto reductase family 1 member D1) plays a predominant role in its 5β-reduction, which is the committed step towards the formation of 11-ketoetiocholanolone. ox.ac.ukuniroma1.itresearchgate.net The 5α-reduction of 11-ketotestosterone, leading to 11-ketoandrosterone, is catalyzed by SRD5A2 (steroid 5α-reductase 2) . ox.ac.ukuniroma1.itresearchgate.net

The broader synthesis of the precursors to 11-Ketoetiocholanolone involves a cascade of enzymes. The initial and rate-limiting step in steroidogenesis, the conversion of cholesterol to pregnenolone, is catalyzed by CYP11A1 (cytochrome P450 side-chain cleavage enzyme) . nih.govnih.gov Subsequent steps in the synthesis of cortisol and androgens involve a variety of enzymes from the cytochrome P450 superfamily and hydroxysteroid dehydrogenase family. oup.comoup.com For instance, CYP11B1 (cytochrome P450 11β-hydroxylase) is responsible for the 11β-hydroxylation of androstenedione (B190577) and testosterone (B1683101), key steps in the formation of 11-oxygenated androgens. uniroma1.itnih.govaem-sbem.com

Research Findings on 11-Ketoetiocholanolone Metabolism

| Finding | Precursor(s) | Key Enzyme(s) | Significance |

| 11-Ketoetiocholanolone is a major urinary metabolite of both cortisol and 11-ketotestosterone. | Cortisol, 11-Ketotestosterone | HSD11B2, AKR1D1 | Its measurement can reflect both glucocorticoid and androgen metabolism. |

| The 5β-reduction of 11-ketotestosterone is the primary pathway to 11-ketoetiocholanolone. | 11-Ketotestosterone | AKR1D1 | Highlights the specific enzymatic control over the metabolic fate of this androgen. |

| 11-Ketoetiocholanolone is classified as an 11,17-dioxoandrostane. | Cortisol | - | This structural classification is utilized in immunoassays for cortisol metabolite monitoring. |

| All steroid precursors to 11-Ketoetiocholanolone originate from cholesterol. | Cholesterol | CYP11A1 and others | Emphasizes the foundational role of cholesterol in all steroid hormone synthesis. |

AKR1D1-mediated 5β-Reduction of 11-Ketotestosterone

The primary and most efficient pathway for the formation of 11-ketoetiocholanolone involves the 5β-reduction of 11-ketotestosterone. birmingham.ac.uknih.govvu.nl This crucial step is catalyzed by the enzyme aldo-keto reductase family 1 member D1 (AKR1D1). birmingham.ac.uknih.govvu.nl Research has demonstrated that AKR1D1 predominantly drives the inactivation of 11-ketotestosterone by converting it to 11-ketoetiocholanolone. birmingham.ac.uknih.gov This commitment to the 5β-reduction pathway ultimately terminates in the production of 11-ketoetiocholanolone. nih.gov

SRD5A2 Activity in 11-Ketotestosterone Metabolism

While the 5β-reduction pathway is dominant, a smaller portion of 11-ketotestosterone is metabolized through 5α-reduction. birmingham.ac.uknih.govresearchgate.net This reaction is specifically catalyzed by the enzyme steroid 5α-reductase 2 (SRD5A2). birmingham.ac.uknih.govresearchgate.netcbs.dk It is noteworthy that another isoform, SRD5A1, does not participate in the 5α-reduction of 11-ketotestosterone. birmingham.ac.uknih.govresearchgate.netcbs.dk The 5α-reduction of 11-ketotestosterone by SRD5A2 results in the formation of 11-ketoandrosterone and represents a minor pathway for the inactivation of 11-ketotestosterone. nih.govresearchgate.netwikipedia.org

Potential Interactions with HSD11B Isoforms

The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, specifically types 1 and 2, play a significant role in the metabolism of 11-oxygenated androgens. researchgate.net These enzymes catalyze the interconversion of 11β-hydroxy and 11-keto steroids. researchgate.net 11β-HSD2 is known to convert 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT) into their corresponding keto forms, 11-ketoandrostenedione and 11-ketotestosterone. researchgate.net Conversely, 11β-HSD1 can catalyze the reverse reaction, converting the 11-keto forms back to their 11β-hydroxy counterparts. researchgate.net This interplay is crucial in regulating the local availability of active 11-oxygenated androgens.

Other Reductase and Dehydrogenase Activities

Beyond the specific actions of AKR1D1 and SRD5A2, other enzymes from the aldo-keto reductase (AKR) and hydroxysteroid dehydrogenase (HSD) superfamilies are involved in steroid metabolism. The AKR1C subfamily (AKR1C1-AKR1C4) is known to possess broad specificity, acting as 3α-, 17β-, and 20α-HSDs. nih.govnih.gov These enzymes can, for instance, reduce the potent androgen 5α-dihydrotestosterone (DHT). nih.gov While their direct action on 11-ketoetiocholanolone is not fully elucidated, their established roles in steroid transformations suggest potential involvement in the broader metabolic network of 11-oxygenated androgens.

Metabolic Fate and Excretion Routes

Following its biosynthesis, 11-ketoetiocholanolone undergoes further metabolic processing before being eliminated from the body.

Hepatic Metabolism and Conjugation

The liver is the primary site for the metabolism of steroids, including 11-ketoetiocholanolone. oup.com In the liver, steroids undergo phase I and phase II metabolic reactions. nih.gov Phase I reactions introduce or expose functional groups, and phase II reactions involve conjugation, where a molecule such as glucuronic acid or sulfate (B86663) is attached to the steroid. nih.gov This conjugation process increases the water solubility of the steroid metabolite, which is a critical step for its subsequent excretion. oup.com While specific studies on 11-ketoetiocholanolone conjugation are detailed, it is known that its precursor, etiocholanolone (B196237), is found as both sulfate and glucuronide conjugates. oup.com

Urinary Excretion as a Primary Pathway

The primary route for the elimination of steroid metabolites from the body is through the urine. oup.com Following hepatic conjugation, the now water-soluble 11-ketoetiocholanolone is released into the bloodstream, filtered by the kidneys, and excreted in the urine. oup.com Studies have consistently identified 11-ketoetiocholanolone as a significant urinary steroid metabolite. oup.comoup.com In fact, it has been reported to be the major 11-oxygenated 17-ketosteroid found in the urine of children. oup.com

Fecal Excretion in Vertebrates

The analysis of steroid hormone metabolites in fecal samples has become a well-established, non-invasive tool for monitoring the endocrine status of various vertebrate species, including mammals, birds, and reptiles. scielo.brresearchgate.net This methodology is particularly valuable in wildlife research, conservation biology, and veterinary medicine, as it allows for frequent sample collection without inducing the stress associated with capture or blood sampling. researchgate.netveterinaryworld.orgarborassays.comcambridge.org While hormones like estradiol (B170435) and estrone (B1671321) can be present in feces in their original form, other steroids such as testosterone, progesterone, and particularly glucocorticoids like cortisol, undergo extensive metabolism before excretion. scielo.br Consequently, the parent hormone is often found in negligible amounts in feces, necessitating the measurement of its metabolites. scielo.br

11-Ketoetiocholanolone is a significant metabolite of cortisol and is widely used as a biomarker for assessing adrenocortical activity and stress responses in numerous vertebrates. researchgate.netpublish.csiro.auresearchgate.netbioscientifica.com However, the metabolic pathways and excretion patterns of glucocorticoid metabolites (FGMs) can vary considerably among species and even between sexes within the same species. publish.csiro.aunih.govbinasss.sa.cr This variability makes it imperative to perform a careful validation of the analytical methods for each species and, in some cases, for each sex being studied. cambridge.orgnih.govnih.gov This validation ensures that the measured metabolites accurately reflect the animal's physiological state. nih.govresearchgate.net

Detailed Research Findings

Significant research has been conducted to validate methods for quantifying 11-ketoetiocholanolone in feces. A notable study on the Iberian red deer (Cervus elaphus hispanicus) developed and validated a highly specific method using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify fecal 11-ketoetiocholanolone. publish.csiro.auresearchgate.net This technique avoids the cross-reactivity issues that can be associated with immunoassays. researchgate.netpublish.csiro.au

In the study, six male red deer were administered an adrenocorticotropic hormone (ACTH) challenge to stimulate a stress response. Fecal samples were collected every 12 hours for a week to track the excretion of 11-ketoetiocholanolone. The results showed a distinct pattern of excretion following the induced stress.

Time to Peak: The first significant increase in fecal 11-ketoetiocholanolone was observed 12-24 hours after the ACTH administration. researchgate.net A major peak concentration occurred at 36 hours post-treatment in most individuals. publish.csiro.auresearchgate.netpublish.csiro.au

Secondary Peak: A second, later peak was observed at 120 hours, which was attributed to the stress of being kept in an unfamiliar indoor environment. publish.csiro.auresearchgate.netpublish.csiro.au

Concentration Range: The maximum concentrations of 11-ketoetiocholanolone detected in the feces of the stressed stags ranged from 22.71 to 375.68 ng/g. publish.csiro.auresearchgate.netpublish.csiro.au

Correlation with Plasma Cortisol: In a separate part of the study, a strong positive correlation (r² = 0.88) was found between the concentration of fecal 11-ketoetiocholanolone and plasma cortisol levels in another group of stags. publish.csiro.auresearchgate.netpublish.csiro.au

This research demonstrates that fecal 11-ketoetiocholanolone is a reliable indicator of adrenocortical activity in the Iberian red deer, with a predictable lag time between hormonal release into the bloodstream and its appearance in feces. publish.csiro.auresearchgate.net

Table 1: Fecal 11-Ketoetiocholanolone Excretion in Iberian Red Deer (Cervus elaphus hispanicus) After ACTH Challenge

| Parameter | Finding | Source Index |

| Analytical Method | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | publish.csiro.auresearchgate.net |

| Initial Detection | 12-24 hours post-ACTH administration | researchgate.net |

| Primary Peak Excretion | 36 hours post-ACTH administration | publish.csiro.auresearchgate.netpublish.csiro.au |

| Secondary Peak Excretion | 120 hours (related to captivity stress) | publish.csiro.auresearchgate.netpublish.csiro.au |

| Maximum Concentration | 22.71 - 375.68 ng/g | publish.csiro.auresearchgate.netpublish.csiro.au |

| Plasma Cortisol Correlation | r² = 0.88 | publish.csiro.auresearchgate.netpublish.csiro.au |

Studies in other vertebrates also highlight the complexities of fecal hormone metabolite analysis. For example, research in chamois suggested that an immunoassay for etiocholanolone might cross-react with sexual steroids, complicating the interpretation of stress hormone levels. vetmeduni.ac.at Similarly, the structural similarity between androstane-based testosterone metabolites and some glucocorticoid metabolites can lead to immunoassay cross-reactivity, as has been a concern in species like the African elephant and pygmy hippopotamus. up.ac.za In marsh deer, a positive correlation was observed between fecal androgen metabolites and fecal glucocorticoid metabolites, further emphasizing the need for specific and well-validated assays. binasss.sa.cr These findings underscore the critical importance of rigorous validation to ensure the accuracy of non-invasive hormone monitoring in diverse vertebrate species. nih.govresearchgate.net

Role in Endocrine Function and Physiological Processes Non Human and Mechanistic Perspectives

Association with Glucocorticoid Metabolism

11-Ketoetiocholanolone is a significant metabolite in the breakdown of glucocorticoids, such as cortisol. Its measurement, particularly in fecal samples, offers a non-invasive method to assess adrenocortical activity in various animal species. nih.govresearchgate.net

The hypothalamic-pituitary-adrenal (HPA) axis is a crucial neuroendocrine system that regulates the body's response to stress. Glucocorticoids, primarily cortisol and corticosterone, are the main hormonal outputs of this axis. nih.govcsic.es The concentration of 11-ketoetiocholanolone in feces is considered a reliable biomarker for HPA axis activity. nih.govresearchgate.net Studies in various ruminant species, including the Iberian red deer and Iberian ibex, have utilized fecal 11-ketoetiocholanolone levels to monitor physiological stress responses to environmental and social factors. researchgate.netresearchgate.netresearchgate.net This non-invasive monitoring technique is a powerful tool in physiological ecology for understanding how wild animals adapt to changing conditions. nih.govresearchgate.net

In a study on Iberian red deer, researchers used high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to validate the measurement of fecal 11-ketoetiocholanolone as a stress indicator. researchgate.netresearchgate.net They observed that concentrations of this metabolite correlated with plasma cortisol levels, confirming its utility in assessing adrenocortical function. researchgate.net

Adrenocorticotropic hormone (ACTH) is a hormone produced by the pituitary gland that stimulates the adrenal glands to release cortisol. ACTH stimulation tests are a common research tool to assess adrenal function. Following ACTH administration in animal models, a marked increase in the excretion of cortisol metabolites, including 11-ketoetiocholanolone, is observed. nih.gov

In studies involving red deer, an ACTH challenge resulted in a significant, up to 20-fold, increase in fecal cortisol metabolite concentrations, with peak levels occurring approximately 13 to 18 hours after administration. researchgate.net A longitudinal study on Iberian red deer showed a peak in fecal 11-ketoetiocholanolone 36 hours after an ACTH test. researchgate.net These findings demonstrate that 11-ketoetiocholanolone excretion directly reflects the adrenal response to ACTH stimulation. nih.govresearchgate.net

In children, ACTH administration did not consistently raise urinary levels of androsterone (B159326) and etiocholanolone (B196237), but 11-ketoetiocholanolone was the primary 11-oxygenated steroid excreted, with its excretion increasing gradually with age. oup.com

Table 1: Response of 11-Ketoetiocholanolone to ACTH Stimulation in Animal Studies

| Animal Model | Sample Type | Observation | Reference |

|---|---|---|---|

| Iberian Red Deer | Feces | Peak concentration observed 36 hours post-ACTH test. | researchgate.net |

| Red Deer | Feces | 6.5 to 20-fold increase in metabolite levels ~18 hours post-ACTH. | researchgate.net |

| Cattle | Feces | ACTH administration leads to the excretion of 11,17-dioxoandrostanes. | nih.gov |

Involvement in Androgen Pathways

11-Ketoetiocholanolone is a downstream metabolite in the pathway of several 11-oxygenated androgens. nih.gov For instance, it is a terminal metabolite in the inactivation pathway of 11-ketotestosterone (B164220), a potent androgen. nih.gov This inactivation is primarily driven by the enzyme AKR1D1, which catalyzes the 5β-reduction of 11-ketotestosterone. nih.govresearchgate.net

It is also formed from the metabolism of adrenosterone (B1665554) (also known as 11-ketoandrostenedione). oup.comresearchgate.net The administration of adrenosterone leads to a substantial increase in the urinary excretion of 11-ketoetiocholanolone, among other metabolites. researchgate.net Furthermore, 11-ketoetiocholanolone is a recognized urinary metabolite of cortisone (B1669442). nih.govresearchgate.netoup.com This connection to both androgen and glucocorticoid pathways highlights its position as a central node in steroid metabolism.

While 11-ketoetiocholanolone itself is considered to have weak androgenic activity, it is derived from more potent 11-oxygenated androgens. jst.go.jpontosight.ai The parent compound, 11-ketotestosterone, exhibits androgenic activity comparable to that of testosterone (B1683101). nih.govjst.go.jp In contrast, other related steroids like 11β-hydroxytestosterone have more modest androgenic activity. nih.gov The precursors in this pathway, such as androstenedione (B190577) and its 11-oxygenated metabolites, have minimal biological activity. nih.gov The conversion of these precursors to more potent androgens like 11-ketotestosterone, and their subsequent metabolism to less active compounds like 11-ketoetiocholanolone, represents a critical regulatory mechanism for androgen action in various tissues.

Table 2: Relative Androgenic Potency of Selected Steroids

| Steroid | Relative Androgenic Activity | Reference |

|---|---|---|

| 11-Ketotestosterone (11KT) | Potent, comparable to Testosterone | nih.govjst.go.jp |

| 11β-Hydroxytestosterone (11OHT) | Modest | nih.gov |

| Androstenedione | Minimal | nih.gov |

| 11-Ketoetiocholanolone | Weak | jst.go.jpontosight.ai |

Potential as a Pheromonal Steroid in Aquatic Species

Intriguing research in aquatic species, particularly the round goby (Neogobius melanostomus), suggests a role for 11-ketoetiocholanolone as a pheromonal steroid. medchemexpress.comnih.gov Pheromones are chemical signals that trigger a social response in members of the same species.

Studies have shown that reproductively mature male round gobies can synthesize and release 11-ketoetiocholanolone into the water. medchemexpress.comnih.gov The release of this steroid, in both free and conjugated forms, increases significantly after stimulation with a salmon gonadotropin-releasing hormone analogue. nih.gov Furthermore, the olfactory system of female round gobies is sensitive to extracts containing these released steroids, providing evidence for a pheromonal interaction between males and females. nih.gov This suggests that 11-ketoetiocholanolone may play a crucial role in the reproductive behavior of this invasive fish species. nih.govnih.gov

Identification as a Metabolomic Biomarker in Research Contexts

The compound 11-Ketoetiocholanolone, a metabolite of the cortisone pathway, has been identified as a significant metabolomic biomarker in various research contexts. mdpi.comnih.gov Its presence and concentration in biological fluids can indicate alterations in specific metabolic pathways, offering insights into disease processes and physiological states. As an endogenous anabolic androgenic steroid, its levels have been correlated with different health conditions. lookchem.comhmdb.ca

Association with Metabolic Pathways in Disease Models (e.g., Diabetic Cardiomyopathy in T2DM studies)

Recent metabolomic studies have highlighted 11-ketoetiocholanolone as a potential biomarker in the context of diabetic cardiomyopathy (DCM), a serious complication of type 2 diabetes mellitus (T2DM). nih.govresearchgate.net In research using liquid chromatography-mass spectrometry (LC-MS) to analyze the plasma metabolite profiles of T2DM patients with and without DCM, significant metabolic alterations were observed. nih.govnih.gov

These studies identified dysregulation in several metabolic pathways in DCM patients, including steroid hormone biosynthesis, starch and sucrose (B13894) metabolism, and purine (B94841) metabolism. nih.govnih.govresearchgate.net Within this context, 11-ketoetiocholanolone, a metabolite of cortisol and steroid hormone biosynthesis, emerged as one of a panel of promising biomarkers for distinguishing between T2DM patients with and without DCM. nih.govfrontiersin.org While its precise role in the pathophysiology of DCM is not yet fully understood and requires more research, its identification points to the involvement of the steroid hormone pathway in the development of this cardiac complication. nih.govresearchgate.netfrontiersin.org

One study identified several potential biomarkers for DCM by comparing the plasma metabolite profiles of healthy individuals, T2DM patients without DCM, and T2DM patients with DCM. nih.govnih.gov

Table 1: Potential Plasma Biomarkers for Diabetic Cardiomyopathy (DCM)

Based on metabolomic analysis of T2DM patients with and without DCM. nih.govresearchgate.netnih.gov

| Potential Biomarker | Associated Metabolic Pathway | Significance in DCM Studies |

|---|---|---|

| 11-Ketoetiocholanolone | Steroid Hormone Biosynthesis | Identified as a potential biomarker for differentiating DCM from T2DM. nih.govfrontiersin.org |

| Cytidine triphosphate | Pyrimidine Metabolism | Identified as a potential biomarker for DCM. nih.govfrontiersin.org |

| Saccharopine | Lysine Metabolism | Identified as a potential biomarker for DCM. nih.govfrontiersin.org |

| Nervonic acid | Fatty Acid Biosynthesis | Identified as a potential biomarker for DCM. nih.govfrontiersin.org |

| Erucic acid | Fatty Acid Metabolism | Identified as a potential biomarker for DCM. nih.govfrontiersin.org |

Exploration of Sex Differences in Metabolic Associations

Research into the metabolic associations of 11-ketoetiocholanolone has revealed significant differences between sexes. A large, population-based study investigating circulating metabolites and kidney function identified sex-specific associations for 11-ketoetiocholanolone glucuronide, a conjugated form of the compound. oup.comnih.gov This study found that while the metabolite was associated with lower estimated glomerular filtration rate (eGFR) in both men and women, the association was notably stronger in men. oup.comnih.gov

Specifically, a one-unit increase in 11-ketoetiocholanolone glucuronide was associated with a more significant decrease in eGFR in men compared to women, suggesting a sex-differentiated role or effect of this steroid metabolite in the context of kidney function. nih.gov Interestingly, the baseline circulating levels of the metabolite did not differ between men and women, pointing away from simple filtration differences and toward more complex biological interactions. oup.comnih.gov

Another longitudinal study on the metabolomics of aging and sex also noted that levels of 11-ketoetiocholanolone glucuronide significantly increased with age, in contrast to most other androgenic steroids which decreased. aging-us.com This highlights its unique trajectory during the aging process. Further research has also noted sex differences in the urinary excretion of other metabolites, with hormonal variations being a potential underlying cause. soton.ac.uk

Table 2: Sex-Differentiated Association of 11-Ketoetiocholanolone Glucuronide with Kidney Function

Data from a population-based study on circulating metabolites and kidney function. oup.comnih.gov

| Sex | Association with eGFRcreat (per unit increase in metabolite) |

|---|---|

| Women | -2.89 ml/min per 1.73 m² |

| Men | -4.22 ml/min per 1.73 m² |

Advanced Analytical Methodologies and Research Techniques for 11 Ketoetiocholanolone

Mass Spectrometry (MS) Based Quantitation and Profiling

Mass spectrometry has become an indispensable tool for the precise measurement and identification of 11-ketoetiocholanolone in complex biological matrices. Its high sensitivity and selectivity allow for the differentiation of closely related steroid isomers, which is often a challenge for traditional immunoassay methods.

High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and accurate method for the quantification of 11-ketoetiocholanolone. This technique offers enhanced specificity compared to immunoassays, which can be prone to cross-reactivity. In a notable application, a reliable HPLC-MS/MS method was developed and optimized for quantifying 11-ketoetiocholanolone, a key fecal cortisol metabolite in ruminants. nih.gov This method is instrumental in non-invasive stress monitoring in animal ecology studies. nih.govresearchgate.net

The validation of such methods is rigorous, adhering to international guidelines to ensure accuracy and reliability. For instance, the aforementioned study established a limit of detection (LOD) and quantification (LOQ) of 13 ng/g and 40 ng/g, respectively. nih.govresearchgate.net The method demonstrated high recovery rates in the range of 85–110% from fecal samples, with relative standard deviations (RSDs) not exceeding 15% for the entire analytical procedure. nih.gov

Recently, LC-MS/MS methods have been developed for the simultaneous analysis of a panel of steroid hormones, including 11-oxygenated androgens like 11-ketotestosterone (B164220), from various biological samples such as serum and plasma. nih.gov These multi-steroid profiling assays are crucial for investigating the complex interplay of different steroid pathways in both physiological and pathological conditions.

| Parameter | Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 13 ng/g | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 40 ng/g | nih.govresearchgate.net |

| Recovery Rate | 85-110% | nih.gov |

| Relative Standard Deviation (RSD) | ≤ 15% | nih.gov |

Gas Chromatography–Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) has long been a cornerstone for steroid analysis due to its high chromatographic resolution and sensitive detection capabilities. researchgate.net For the analysis of steroids like 11-ketoetiocholanolone, derivatization is a necessary step to increase their volatility and thermal stability for GC analysis. nih.gov This process typically involves the conversion of hydroxyl and keto groups into more volatile derivatives, which also improves chromatographic separation and detection sensitivity. nih.gov

While specific GC-MS applications for 11-ketoetiocholanolone are part of broader steroid profiling, the technique's ability to separate complex mixtures of steroids makes it highly valuable. researchgate.net The mass spectra generated by GC-MS provide detailed structural information, aiding in the confident identification of individual steroid metabolites within a biological sample.

Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) represents a significant advancement over conventional HPLC-MS/MS, offering faster analysis times and improved resolution. This is particularly advantageous for multi-steroid profiling, where a large number of analytes need to be measured in a single run. bham.ac.uk

A UHPLC-MS/MS assay has been developed for the simultaneous measurement of 23 steroids, encompassing the mineralocorticoid, glucocorticoid, and androgen biosynthetic pathways, including the 11-oxygenated androgen pathway. bham.ac.uk This comprehensive approach allows for a detailed investigation of steroidogenesis and its dysregulation in various diseases. The rapid separation, often achieved in under 10 minutes, makes UHPLC-MS/MS suitable for high-throughput clinical and research applications. mdpi.com

Quadrupole–Time-of-Flight (QTOF) Mass Spectrometry

Quadrupole–time-of-flight (QTOF) mass spectrometry is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. bruker.com This capability is crucial for the unequivocal identification of compounds like 11-ketoetiocholanolone, especially in complex matrices where isobaric interferences are common. nih.govlcms.cz

In the context of 11-ketoetiocholanolone analysis, an HPLC method coupled with a QTOF tandem mass spectrometer has been validated for its quantification in ruminant feces. nih.govresearchgate.net The use of QTOF allowed for the accurate mass determination of specific and characteristic fragment ions of 11-ketoetiocholanolone, ensuring its unambiguous identification and quantification. nih.gov The high sensitivity of QTOF in scan mode further enhances its utility in detecting low-abundance metabolites. nih.gov

| Feature | Advantage in 11-Ketoetiocholanolone Analysis | Reference |

|---|---|---|

| High Mass Accuracy | Unequivocal identification by providing precise mass measurements of precursor and fragment ions. | bruker.comnih.gov |

| High Resolution | Separation of 11-ketoetiocholanolone from other structurally similar steroids and endogenous compounds. | bruker.com |

| High Sensitivity | Detection and quantification of low levels of 11-ketoetiocholanolone in biological samples. | nih.gov |

| MS/MS Capability | Structural confirmation through fragmentation analysis. | bruker.com |

Gas Chromatography–Combustion–Isotopic Ratio Mass Spectrometry (GC-C-IRMS) for Origin Discrimination

Gas chromatography–combustion–isotope ratio mass spectrometry (GC-C-IRMS) is a specialized technique used to determine the isotopic composition of a compound, which can help in distinguishing between endogenous and exogenous sources. This is particularly relevant in anti-doping control and in studies of steroid metabolism. The method relies on the principle that synthetic steroids often have a different carbon isotope ratio (¹³C/¹²C) compared to their endogenously produced counterparts.

While direct applications of GC-C-IRMS for 11-ketoetiocholanolone are not extensively documented in isolation, the technique is well-established for the analysis of other steroids. researchgate.net By measuring the carbon isotope ratio of urinary steroids, it is possible to detect the administration of synthetic hormones. researchgate.net This approach provides a powerful tool for confirming the origin of elevated steroid levels.

Targeted vs. Non-Targeted Metabolite Profiling Approaches

The analysis of 11-ketoetiocholanolone can be approached using either targeted or non-targeted metabolomics strategies, each with distinct advantages.

Targeted Metabolomics focuses on the quantitative measurement of a predefined set of metabolites. metabolon.com This hypothesis-driven approach offers high sensitivity, specificity, and quantitative accuracy, making it ideal for validating biomarkers or measuring specific metabolic pathways. arome-science.comcreative-proteomics.com For 11-ketoetiocholanolone, a targeted LC-MS/MS method would be employed to precisely measure its concentration in various biological fluids. nih.gov

Non-Targeted Metabolomics , on the other hand, aims to comprehensively measure as many metabolites as possible in a sample without a preconceived bias. metabolon.com This discovery-oriented approach is used to generate new hypotheses and identify novel biomarkers. plos.org In the context of 11-ketoetiocholanolone, a non-targeted approach could reveal previously unknown correlations between this metabolite and other metabolic pathways, or identify novel biomarkers associated with conditions where 11-ketoetiocholanolone levels are altered.

The choice between a targeted and a non-targeted approach depends on the specific research question. Often, a non-targeted study is first conducted to identify potential biomarkers, which are then validated using a targeted and quantitative method. arome-science.com

| Aspect | Targeted Metabolomics | Non-Targeted Metabolomics | Reference |

|---|---|---|---|

| Goal | Quantitative analysis of specific, known metabolites. | Comprehensive analysis of all measurable metabolites to find differences between groups. | metabolon.com |

| Approach | Hypothesis-driven. | Hypothesis-generating. | metabolon.com |

| Selectivity | High. | Low (initially). | arome-science.com |

| Sensitivity | High. | Variable, often lower for specific compounds. | arome-science.com |

| Quantification | Absolute quantification. | Relative quantification. | metabolon.com |

| Application for 11-Ketoetiocholanolone | Precise measurement of its concentration for diagnostic or monitoring purposes. | Discovering its role in broader metabolic networks and identifying new disease biomarkers. | plos.orgnih.gov |

Chromatographic Separation Techniques

Chromatography is the cornerstone of steroid analysis, enabling the separation of 11-ketoetiocholanolone from a multitude of structurally similar endogenous compounds. Both liquid and gas chromatography, often coupled with mass spectrometry, provide the necessary selectivity and sensitivity for robust analysis.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of 11-ketoetiocholanolone and other related 11-oxygenated androgens. nih.gov This technique offers high throughput and specificity, often requiring minimal sample preparation compared to other methods. nih.gov

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) systems are commonly employed. The separation is typically achieved on a reversed-phase column, such as a C18 column. thermofisher.cn The mobile phase usually consists of a gradient mixture of an aqueous solvent (like water) and an organic solvent (like methanol (B129727) or acetonitrile), often with additives to improve ionization. thermofisher.cnmedrxiv.org For instance, the addition of ammonium (B1175870) fluoride (B91410) to the mobile phase has been shown to enhance the ionization of certain steroids. medrxiv.org

Detection by tandem mass spectrometry (MS/MS) allows for highly selective and sensitive quantification. nih.gov This is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for 11-ketoetiocholanolone are monitored. thermofisher.cn This methodology enables the simultaneous analysis of a wide panel of steroids from a single, small-volume sample. uef.fi

Table 1: Example LC-MS/MS Parameters for Steroid Analysis

| Parameter | Description |

|---|---|

| Chromatography System | UPLC or HPLC nih.govnih.gov |

| Column | Reversed-phase C18 thermofisher.cn |

| Mobile Phase A | Water with additives (e.g., 0.2 mM ammonium fluoride) thermofisher.cn |

| Mobile Phase B | Methanol or Acetonitrile thermofisher.cn |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative uef.fi |

| Quantification Mode | Multiple Reaction Monitoring (MRM) thermofisher.cn |

Gas chromatography coupled with mass spectrometry (GC-MS) is considered a gold standard for comprehensive urinary steroid profiling due to its exceptional chromatographic resolution, which is vital for separating numerous steroid isomers. mdpi.comoup.com The analysis of 11-ketoetiocholanolone by GC-MS requires a critical multi-step sample preparation process because steroids are not naturally volatile. nih.govtandfonline.com

The process typically involves:

Hydrolysis: If analyzing urine, conjugated steroids (glucuronides and sulfates) must first be enzymatically hydrolyzed to release the free steroid. oup.com

Extraction: The free steroids are then extracted from the matrix.

Derivatization: This is a mandatory step to increase the volatility and thermal stability of the steroids. tandfonline.comnih.gov A common method is silylation, which converts hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. mdpi.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. tandfonline.commdpi.com

The derivatized sample is then injected into the GC system. Separation is typically performed on a capillary column with a stationary phase like 100% dimethylpolysiloxane, which can withstand the high temperatures required. restek.com The mass spectrometer can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for sensitive, targeted quantification of specific steroids like 11-ketoetiocholanolone. oup.comias.ac.in

On-line coupling of liquid chromatography with gas chromatography (LC-GC) combines the strengths of both techniques. LC serves as a high-capacity sample cleanup and fractionation tool, after which specific fractions containing the analytes of interest are automatically transferred to the GC-MS for high-resolution separation and analysis. mdpi.com This approach reduces manual sample handling and improves the cleanliness of the sample introduced into the GC system.

When coupled with Isotope Ratio Mass Spectrometry (IRMS), the system becomes LC-GC-IRMS. This advanced technique is used to determine the carbon isotope ratios (δ13C values) of steroids. researchgate.net This is particularly important in anti-doping analysis to distinguish between endogenously produced steroids and those from synthetic, exogenous sources. researchgate.netnih.govnih.gov While traditional GC-C-IRMS requires derivatization, newer approaches using high-temperature LC-IRMS can analyze unconjugated steroids directly in an aqueous mobile phase, overcoming the need for derivatization and subsequent data correction. nih.gov

Sample Preparation and Extraction Optimization

Effective sample preparation is critical for accurate and reliable quantification of 11-ketoetiocholanolone, as it removes interfering substances from complex biological matrices like plasma, urine, or feces. The goal is to isolate and concentrate the analyte before instrumental analysis.

For solid or semi-solid samples, such as feces, an initial extraction with an organic solvent is necessary to liberate the steroids from the matrix. Ethanol is often recommended for this purpose, where the dried, powdered sample is vigorously shaken with the solvent. arborassays.com Following centrifugation, the supernatant containing the steroids is collected. arborassays.com

While not a direct pre-cleaning step in the same extraction, hexane (B92381) is frequently used as a wash solvent in subsequent purification steps, such as Solid Phase Extraction (SPE). nih.gov In this context, after the sample extract is loaded onto an SPE cartridge, a hexane wash is highly effective at removing nonpolar interferences like lipids and fats without eluting the more polar steroid analytes. nih.gov This "pre-cleaning" of the loaded sample on the sorbent is crucial for obtaining clean extracts, especially from lipid-rich samples, thereby reducing matrix effects in the final LC-MS or GC-MS analysis. nih.gov

Solid Phase Extraction (SPE) is a widely used technique for purifying and concentrating steroids from liquid samples. nih.govnih.gov It is a form of digital chromatography where compounds in a liquid mixture are separated based on their physical and chemical properties. specartridge.com For steroid analysis, reversed-phase SPE cartridges, particularly those with a C18 (octadecyl) sorbent, are commonly employed. nih.govspecartridge.com

The SPE procedure involves a series of standardized steps:

Conditioning: The C18 cartridge is first conditioned with a solvent like methanol to activate the hydrophobic stationary phase, followed by an equilibration step with water or an aqueous buffer. cornell.edu

Loading: The sample (e.g., urine or a fecal extract redissolved in an aqueous solution) is passed through the cartridge. The nonpolar steroid analytes are retained on the C18 sorbent through hydrophobic interactions, while polar matrix components pass through. specartridge.com

Washing: The cartridge is washed with a weak solvent to remove any remaining interferences. A water wash can remove salts, and a subsequent wash with a nonpolar solvent like hexane can effectively remove lipids. nih.gov

Elution: The retained analytes, including 11-ketoetiocholanolone, are eluted from the cartridge using a strong organic solvent, such as methanol, acetonitrile, or ethyl acetate. nih.gov This eluate, now containing the purified and concentrated steroids, can be evaporated and reconstituted in a suitable solvent for chromatographic analysis. nih.govnih.gov

This systematic approach provides clean extracts, improves analytical sensitivity, and enhances the reliability of quantification. nih.gov

Table 2: General Protocol for C18 Solid Phase Extraction of Steroids

| Step | Solvent/Solution | Purpose |

|---|---|---|

| Conditioning | 1. Methanol2. Water/Buffer | Activates the C18 sorbent and prepares it for the aqueous sample. cornell.edu |

| Loading | Sample in aqueous solution | Retains steroids on the sorbent via hydrophobic interactions. specartridge.com |

| Washing | 1. Water2. Hexane | Removes polar interferences (e.g., salts) and nonpolar interferences (e.g., lipids). nih.gov |

| Elution | Ethyl Acetate or Methanol | Recovers the purified steroid analytes from the sorbent. nih.gov |

Hydrolysis and Derivatization Procedures

The analysis of 11-ketoetiocholanolone in biological matrices often requires preparatory steps to isolate the molecule and enhance its detectability. Since steroids in urine are typically present as water-soluble glucuronide and sulfate (B86663) conjugates, a hydrolysis step is essential to cleave these conjugates and liberate the free steroid for extraction and analysis. nih.gov This deconjugation can be achieved through either enzymatic or chemical hydrolysis. nih.gov

Enzymatic hydrolysis is a commonly employed method, utilizing enzymes like β-glucuronidase to specifically cleave the glucuronide conjugates. nih.gov Acid hydrolysis is another approach, though it can be less specific and may lead to the degradation of some analytes or the creation of interfering compounds from the sample matrix. nih.gov For a comprehensive analysis that includes both glucuronidated and sulfated steroids, a serial hydrolysis process involving both enzymatic and subsequent acid hydrolysis may be employed. mdpi.com

Following hydrolysis and extraction, derivatization is often performed to improve the analytical properties of 11-ketoetiocholanolone, particularly for methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Derivatization can enhance the volatility, thermal stability, and ionization efficiency of the analyte, leading to increased sensitivity and improved chromatographic performance. For instance, derivatizing agents such as dansyl chloride can be used to increase the sensitivity of LC-MS methods. mdpi.com Another approach involves reaction with hydroxylamine, which targets the keto groups present in ketosteroids like 11-ketoetiocholanolone, to form oxime derivatives that are more amenable to analysis. bohrium.com

Method Validation and Performance Metrics in Research Applications

Analytical Sensitivity and Limits of Detection/Quantification (LOD/LOQ)

Analytical sensitivity is a critical performance metric of any quantitative method, and it is often characterized by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). nih.gov The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.govreddit.com

In the context of 11-ketoetiocholanolone analysis, these parameters are determined during method validation to establish the lower limits of the assay's reliable measurement capabilities. For example, a high-performance liquid chromatography-quadrupole-time-of-flight (HPLC-QTOF) mass spectrometry method developed for quantifying 11-ketoetiocholanolone in ruminant feces reported an LOD of 13 ng/g and an LOQ of 40 ng/g. researchgate.net These values indicate the method's high sensitivity for detecting and quantifying the metabolite in a challenging biological matrix. researchgate.net The determination of LOD and LOQ is crucial for ensuring that the analytical method is fit for its intended purpose, particularly in research applications where low concentrations of 11-ketoetiocholanolone may be of physiological significance.

| Parameter | Value | Analytical Method | Matrix |

| Limit of Detection (LOD) | 13 ng/g | HPLC-QTOF | Feces |

| Limit of Quantification (LOQ) | 40 ng/g | HPLC-QTOF | Feces |

Data sourced from a study on quantifying 11-ketoetiocholanolone in ruminant feces. researchgate.net

Recovery Rates and Relative Standard Deviations (RSDs)

Recovery and precision are fundamental aspects of analytical method validation. Recovery assesses the accuracy of a method by determining the percentage of a known amount of analyte that is detected after the entire analytical procedure, including sample extraction, cleanup, and analysis. The Relative Standard Deviation (RSD), a measure of precision, indicates the variability or reproducibility of the measurements.

For the analysis of 11-ketoetiocholanolone, achieving high recovery rates is essential to ensure that the measured concentration accurately reflects the amount present in the original sample. A study utilizing an HPLC-QTOF method for fecal 11-ketoetiocholanolone reported recovery rates in the range of 85–110%. researchgate.net This indicates a high level of accuracy for the extraction and analytical process. The same study demonstrated good precision, with RSDs not exceeding 15% for the complete analytical procedure. researchgate.net Another study involving the analysis of various steroids in urine reported recovery values ranging from 88.8% to 123.0%. mdpi.com These metrics are critical for demonstrating the reliability and robustness of the analytical method.

| Performance Metric | Reported Value | Analytical Method | Matrix |

| Recovery Rate | 85–110% | HPLC-QTOF | Feces |

| Relative Standard Deviation (RSD) | ≤ 15% | HPLC-QTOF | Feces |

| Recovery Rate (General Steroid Analysis) | 88.8–123.0% | LC-MS/MS | Urine |

This table presents data on recovery and precision from studies on steroid analysis. mdpi.comresearchgate.net

Specificity and Selectivity Considerations in Complex Matrices

Specificity and selectivity are crucial for the accurate quantification of 11-ketoetiocholanolone, especially in complex biological matrices such as urine, blood, or feces, which contain numerous potentially interfering compounds. Specificity refers to the ability of an analytical method to measure only the analyte of interest, while selectivity describes the method's capacity to do so in the presence of other components in the sample.

High-resolution mass spectrometry techniques, such as quadrupole-time-of-flight (QTOF) mass spectrometry coupled with liquid chromatography (LC-MS), offer high selectivity and specificity. researchgate.net The use of such methods allows for the unequivocal determination of 11-ketoetiocholanolone due to the instrument's accurate mass capabilities, which helps to avoid issues of non-specificity that can be associated with methods like immunoassays. researchgate.net The chromatographic separation step in LC-MS also plays a vital role in separating 11-ketoetiocholanolone from other structurally similar steroids, further enhancing the selectivity of the analysis. researchgate.net Proper method validation must demonstrate the absence of interference from endogenous matrix components at the retention time of the analyte, ensuring that the measured signal is solely attributable to 11-ketoetiocholanolone.

Use of Isotope-Labeled Internal Standards

To enhance the accuracy and precision of quantitative analyses, particularly in LC-MS-based methods, stable isotope-labeled (SIL) internal standards are widely used. acanthusresearch.comscispace.com A SIL internal standard is a version of the analyte molecule, in this case, 11-ketoetiocholanolone, where one or more atoms (e.g., carbon, hydrogen) have been replaced with their heavy isotopes (e.g., ¹³C, ²H or D). acanthusresearch.com

Applications in Steroid Metabolome Profiling and Steroidomics

The analysis of the complete steroid complement, known as the steroid metabolome, provides significant insights into the biosynthesis, metabolism, and excretion of steroid hormones. Mass spectrometry-based steroid metabolome profiling has become an indispensable tool for identifying unique multi-steroid signatures associated with various physiological and pathological conditions. Within this framework, 11-ketoetiocholanolone has emerged as a key metabolite, offering valuable diagnostic and prognostic information in a range of applications. Its measurement, as part of a broader steroid panel, contributes to a more comprehensive understanding of steroidogenesis and metabolic pathways.

Steroidomics, the system-wide analysis of steroids and their dynamics, leverages advanced analytical platforms to quantify a large number of steroids simultaneously. The inclusion of 11-ketoetiocholanolone in these panels is crucial for elucidating the activity of specific enzymatic pathways and identifying novel biomarkers for disease.

Detailed Research Findings

Recent advances in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the precise and high-throughput quantification of 11-ketoetiocholanolone in various biological matrices. nih.gov This has facilitated its investigation in several research contexts:

Disorders of Adrenal Steroid Biosynthesis: Inborn errors of steroidogenesis can be diagnosed by analyzing the steroid metabolome. oup.com The pattern of steroid excretion, including metabolites like 11-ketoetiocholanolone, can reveal specific enzymatic deficiencies. oup.com

Uterine Leiomyomas: Studies have shown that the concentration of 11-ketoetiocholanolone is significantly higher in patients with uterine leiomyomas. hmdb.cacaymanchem.com This suggests a potential role for this steroid metabolite in the pathophysiology of this condition.

Prostate Cancer: In castration-resistant prostate cancer (CRPC), 11-ketotestosterone has been identified as the most abundant active androgen. nih.gov As a downstream metabolite, 11-ketoetiocholanolone is relevant for understanding the metabolic fate of potent androgens in this disease state.

Polycystic Ovary Syndrome (PCOS): Machine learning-based analysis of the steroid metabolome has identified distinct subtypes of PCOS. endocrine-abstracts.org One subtype is characterized by adrenal-derived androgen excess, where 11-oxygenated androgens and their metabolites, including 11-ketoetiocholanolone, are major drivers of metabolic risk. endocrine-abstracts.org

Non-invasive Stress Monitoring: Fecal levels of 11-ketoetiocholanolone have been utilized as a non-invasive marker of stress in both domestic livestock and free-ranging ruminants. caymanchem.comnih.gov This application is valuable in animal ecology and welfare studies. researchgate.net

Data from Steroidomics Studies

The following tables present data from representative steroidomics studies where 11-ketoetiocholanolone was a measured analyte. These tables illustrate the quantitative data that can be generated and its utility in distinguishing between different physiological or pathological states.

Table 1: Analytical Parameters for 11-Ketoetiocholanolone Quantification by HPLC-QTOF

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 13 ng/g | researchgate.net |

| Limit of Quantification (LOQ) | 40 ng/g | researchgate.net |

| Recovery Range | 85-110% | researchgate.net |

| Relative Standard Deviation (RSD) | < 15% | researchgate.net |

Table 2: Relative Abundance of Key Androgens in Castration-Resistant Prostate Cancer (CRPC)

| Androgen | Median Concentration (nM) | Range (nM) | Reference |

| 11-Ketotestosterone | 0.46 | 0.03 - 2.39 | nih.gov |

| Testosterone (B1683101) | 0.14 | 0.03 - 0.76 | nih.gov |

Table 3: Subtypes of Polycystic Ovary Syndrome (PCOS) Identified by Steroid Metabolome Analysis

| PCOS Subtype | Characterized by | Percentage of Women | Reference |

| Gonadal-Derived Androgen Excess (GAE) | Testosterone, Dihydrotestosterone | 21.5% | endocrine-abstracts.org |

| Adrenal-Derived Androgen Excess (AAE) | 11-Oxygenated Androgens | 21.7% | endocrine-abstracts.org |

| Mild Androgen Excess (MAE) | Comparably Mild Androgen Excess | 56.8% | endocrine-abstracts.org |

Comparative Metabolism and Species Specific Excretion Patterns

Ruminant Metabolism (e.g., Iberian Ibex, Red Deer, Cattle)

In ruminants, the most abundant fecal cortisol metabolites are a group of compounds known as 11,17-dioxoandrostanes (11,17-DOA). nih.gov 11-ketoetiocholanolone (also referred to as 11-k or 11-o in some literature) is considered a principal and representative metabolite within this group, making it a valuable biomarker for assessing stress. nih.govcsic.es The measurement of 11,17-DOA provides an accurate reflection of cortisol production in these animals. nih.gov

Research on Iberian red deer (Cervus elaphus hispanicus) has utilized adrenocorticotropic hormone (ACTH) challenge tests to validate methods for measuring fecal 11-ketoetiocholanolone. publish.csiro.auresearchgate.net Following an ACTH test and the stress of handling, a peak in fecal 11-k concentrations was observed after 36 hours. publish.csiro.auresearchgate.net In a study on captive red deer stags, maximum concentrations of 11-k ranged from 22.71 to 375.68 ng/g of feces. publish.csiro.auresearchgate.net Furthermore, a strong correlation (r² = 0.88) was found between fecal 11-k concentrations and plasma cortisol levels, confirming the utility of this non-invasive measurement. publish.csiro.auresearchgate.net

Similarly, studies on the free-ranging Iberian ibex (Capra pyrenaica) have focused on optimizing and validating high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) for quantifying 11-ketoetiocholanolone in fecal samples. nih.govresearchgate.net This methodology was developed to overcome the non-specificity issues sometimes associated with immunoassays. nih.govresearchgate.net

In cattle, 11,17-dioxoandrostanes have also been identified as the main fecal metabolites of cortisol following ACTH administration. nih.gov The excretion of these metabolites in cattle feces reflects blood cortisol concentrations with a lag time of approximately 8 to 16 hours. nih.gov

Table 1: Research Findings on 11-Ketoetiocholanolone in Ruminants

| Species | Key Findings | Metabolite Measured | Peak Concentration / Range | Lag Time | Reference |

|---|---|---|---|---|---|

| Iberian Red Deer (Cervus elaphus hispanicus) | Strong correlation between fecal 11-k and plasma cortisol (r²=0.88). Two peaks observed post-stressor at 36h and 120h. | 11-ketoetiocholanolone (11-k) | 22.71 to 375.68 ng/g | ~36 hours | publish.csiro.au, researchgate.net |

| Iberian Ibex (Capra pyrenaica) | HPLC-QTOF method developed and validated for quantifying 11-k in feces of free-ranging animals. | 11-ketoetiocholanolone (11-k) | Not specified in abstract | Not specified | nih.gov, researchgate.net |

| Cattle (Bos taurus) | 11,17-dioxoandrostanes are the main fecal cortisol metabolites. | 11-oxoetiocholanolone | Range narrower than bovine in one study, but requires more data. | 8-16 hours | nih.gov |

Equine and Elephant Metabolism

The metabolic pathways for glucocorticoids also show distinct patterns in non-ruminant herbivores like horses and elephants.

In horses, 11-oxoetiocholanolone is a recognized metabolite of cortisol found in feces. nih.gov Studies validating commercial enzyme-linked immunosorbent assay (ELISA) kits have confirmed its presence and utility as a stress biomarker. nih.gov The lag time between a stress event and the appearance of peak cortisol metabolites in the feces is longer in horses than in cattle, estimated to be around 24 hours. nih.gov In one comparative study, the concentration range of 11-oxoetiocholanolone in equine feces was observed to be narrower than that in bovine feces, although researchers noted this requires confirmation with larger sample sizes. nih.gov

For the African elephant (Loxodonta africana), non-invasive monitoring of adrenocortical function has been achieved by measuring fecal cortisol metabolites. nih.gov An enzyme immunoassay (EIA) for 11-oxo-etiocholanolone was identified as a specific and reliable method for this purpose, showing minimal cross-reactivity with androgen metabolites. nih.govmedchemexpress.com This specificity is crucial, especially in male elephants during musth, a period of heightened androgen levels. nih.gov Using this validated assay, studies have shown that in African elephants, the musth period is generally not associated with significant elevations in glucocorticoid output, suggesting it is not a state of physiological stress as measured by this metabolite. nih.gov

Aquatic Species Metabolism (e.g., Round Goby)

In the aquatic environment, the metabolism and excretion of 11-ketoetiocholanolone can serve different biological functions. In the round goby (Neogobius melanostomus), a reproductively mature male fish, 11-ketoetiocholanolone (also called 11-oxo-etiocholanolone or 11-O-ETIO) is synthesized and released into the water, where it is believed to function as a pheromone. medchemexpress.comnih.gov

Research has shown that when male round gobies are stimulated with a salmon gonadotropin-releasing hormone analogue, there is a significant increase in the release of immunoreactive 11-ketoetiocholanolone. nih.gov This steroid is released in both a free and a conjugated form. medchemexpress.comnih.gov Further analysis revealed that only the conjugated forms are present in the urine, which implies that the free steroid is likely released via the gills. nih.gov Olfactory system studies have confirmed that the round goby can detect and discriminate 11-ketoetiocholanolone, supporting its role as a chemical signal in this species. nih.gov

Cross-Species Validation of Analytical Methodologies

The species-specific differences in glucocorticoid metabolism and excretion patterns make it imperative to validate analytical methods for each new species studied. publish.csiro.auresearchgate.netnih.gov A method validated for one species cannot be assumed to be accurate for another. Validation typically involves physiological tests, such as an ACTH challenge, to ensure the assay is measuring the correct stress-related metabolites. nih.gov

For ruminants like the Iberian ibex and red deer, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been validated as a highly specific and sensitive method for quantifying 11-ketoetiocholanolone, avoiding potential cross-reactivity issues inherent in some immunoassays. nih.govpublish.csiro.auresearchgate.netresearchgate.net In elephants, an 11-oxo-etiocholanolone enzyme immunoassay was validated after demonstrating its specificity against androgen metabolites, which are also excreted in high concentrations. nih.gov The validation process ensures that the measurements accurately reflect the animal's adrenocortical activity. nih.govnmu.edu

Table 2: Validation Parameters for 11-Ketoetiocholanolone Quantification Methods

| Species | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Precision (RSD%) | Reference |

|---|---|---|---|---|---|---|

| Iberian Ibex | HPLC-QTOF | 13 ng/g | 40 ng/g | 85-110% | <15% | nih.gov |

| Iberian Red Deer | HPLC-MS/MS | 1-10 ng/mL (for analyte) | Not specified in abstract | Not specified in abstract | 7-15% | researchgate.net |

Mechanistic Investigations and Theoretical Modeling

Enzyme Kinetic Studies of 11-Ketoetiocholanolone Formation and Metabolism

The formation of 11-ketoetiocholanolone is a key step in the inactivation of 11-ketotestosterone (B164220). nih.gov This process is primarily catalyzed by the enzyme aldo-keto reductase 1D1 (AKR1D1), which mediates the 5β-reduction of 11-ketotestosterone. nih.govbirmingham.ac.uk This enzymatic reaction commits 11-ketotestosterone to a metabolic pathway that culminates in the production of 11-ketoetiocholanolone. nih.gov

In contrast, the 5α-reduction of 11-ketotestosterone is carried out by steroid 5α-reductase 2 (SRD5A2), leading to the formation of 11-ketoandrosterone (B135574). nih.govbirmingham.ac.uk Notably, steroid 5α-reductase 1 (SRD5A1) does not efficiently catalyze this conversion. nih.govbirmingham.ac.uk The inactivation of 11-ketotestosterone is predominantly driven by the 5β-reduction pathway catalyzed by AKR1D1. nih.gov

Kinetic studies have been conducted to determine the efficiency of these enzymatic conversions. Progress curve analyses of the metabolism of 11-ketotestosterone by AKR1D1 and SRD5A2 have provided apparent Michaelis-Menten constant (Km) values, which indicate the substrate concentration at which the enzyme operates at half of its maximum velocity. These studies reveal that both enzymes are capable of metabolizing 11-ketotestosterone.

| Enzyme | Substrate | Product | Apparent Km (μM) |

|---|---|---|---|

| AKR1D1 | 11-Ketotestosterone | 11-Ketoetiocholanolone | 0.64 |

| SRD5A2 | 11-Ketotestosterone | 11-Ketoandrosterone | Not explicitly determined in the provided text, but the enzyme is active. |

It is important to note that 11-ketoetiocholanolone can also be generated from the metabolism of the glucocorticoid cortisone (B1669442), which can complicate its use as a specific biomarker for 11-ketotestosterone production. nih.govbirmingham.ac.uk

Computational Modeling of Steroid Conversions

Computational modeling has emerged as a powerful tool for investigating the interactions between steroid substrates and the enzymes responsible for their metabolism. A computational molecular model of AKR1D1 has been established to explore its substrate specificity and to identify potential inhibitors. nih.gov This type of modeling allows for virtual screening of large compound libraries to predict which molecules are likely to bind to the enzyme's active site. nih.gov

These models are often built upon the crystal structure of the enzyme and utilize molecular docking simulations to predict the binding orientation of substrates. nih.govnih.gov For instance, molecular docking simulations of various steroid substrates into the active sites of related aldo-keto reductases have provided insights into the positional and stereochemical preferences of these enzymes. nih.gov Such studies can elucidate why a particular steroid is a substrate for one enzyme but not another and can explain the formation of specific stereoisomers. nih.gov

In the context of 11-ketoetiocholanolone, computational models of AKR1D1 can help to understand the precise interactions between 11-ketotestosterone and the enzyme's active site residues. These models can also be used to predict how mutations in the AKR1D1 gene might affect its ability to metabolize 11-ketotestosterone, potentially leading to altered levels of 11-ketoetiocholanolone.

Elucidation of Metabolic Cascades and Interdependencies

11-Ketoetiocholanolone is an end-product of a complex metabolic cascade involving 11-oxygenated androgens. This pathway begins with adrenal-derived precursors and involves several enzymatic steps occurring in various tissues. The elucidation of this cascade reveals the interdependencies of different steroid hormones and their metabolites.

The primary precursor for 11-oxygenated androgens is androstenedione (B190577), which is converted to 11β-hydroxyandrostenedione in the adrenal glands. This compound is then metabolized to 11-ketoandrostenedione, a key precursor to 11-ketotestosterone. The conversion of 11-ketotestosterone to 11-ketoetiocholanolone represents a terminal inactivation step in this pathway.

The metabolic fate of 11-ketotestosterone is a critical branch point, with the 5β-reduction leading to 11-ketoetiocholanolone and the 5α-reduction leading to 11-ketoandrosterone. The predominance of the 5β-reduction pathway highlights the importance of AKR1D1 in androgen clearance. Furthermore, the link between 11-ketoetiocholanolone and glucocorticoid metabolism, specifically from cortisone, underscores the interconnectedness of different steroidogenic pathways. nih.govbirmingham.ac.uk The final metabolic products are often glucuronidated to increase their water solubility for excretion in the urine.

Concepts of Intracrinology in Relation to 11-Ketoetiocholanolone Activity

The concept of intracrinology refers to the synthesis and action of steroid hormones within the same cells of peripheral tissues, without the hormones ever entering the systemic circulation. This localized production of active hormones allows for tissue-specific regulation of androgenic effects.

While 11-ketoetiocholanolone itself is considered an inactive metabolite, its formation is a direct reflection of intracrine androgen metabolism. The potent androgen, 11-ketotestosterone, can be synthesized in peripheral tissues such as adipose tissue and prostate from circulating adrenal precursors. The subsequent inactivation of 11-ketotestosterone to 11-ketoetiocholanolone within these same tissues is a crucial mechanism for regulating the local androgenic signal.

Future Research Directions

Development of Novel Analytical Platforms for Enhanced Resolution and Throughput

The accurate quantification of 11-ketoetiocholanolone in complex biological matrices is fundamental to understanding its function. While immunoassays have been used, they are often hampered by non-specificity. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a more precise and reliable method. nih.govresearchgate.net

Future advancements will likely focus on refining these platforms. The use of high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) systems, provides highly selective and sensitive quantification due to its accurate mass capabilities. nih.govresearchgate.net Further development in this area could lead to methods with even lower limits of detection and quantification, which is crucial for studies involving low physiological concentrations.

Moreover, enhancing the throughput of these analytical methods is a critical goal. Reducing the time required for sample extraction and analysis will facilitate larger-scale clinical and research studies. researchgate.net The development of automated sample preparation techniques and faster chromatography methods will be instrumental in achieving this.